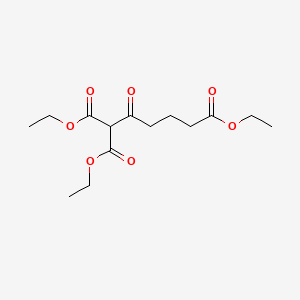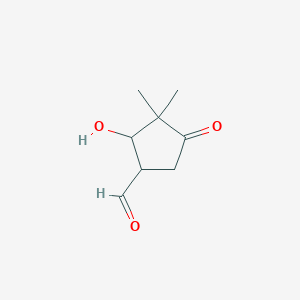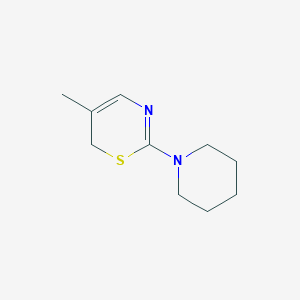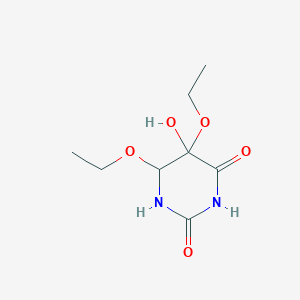
Triethyl 2-oxopentane-1,1,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 2-oxopentane-1,1,5-tricarboxylate is an organic compound with the molecular formula C14H22O7. It is a triester derived from 2-oxopentane-1,1,5-tricarboxylic acid. This compound is of interest due to its unique structure, which includes three ester groups and a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl 2-oxopentane-1,1,5-tricarboxylate can be synthesized through esterification reactions involving 2-oxopentane-1,1,5-tricarboxylic acid and ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. The process can be summarized as follows:
Reactants: 2-oxopentane-1,1,5-tricarboxylic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid.
Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 2-oxopentane-1,1,5-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-oxopentane-1,1,5-tricarboxylic acid.
Reduction: Triethyl 2-hydroxypentane-1,1,5-tricarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl 2-oxopentane-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of triethyl 2-oxopentane-1,1,5-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways. The ketone group can be reduced or involved in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl 1,1,2-ethanetricarboxylate: Similar structure but with different positioning of ester groups.
Triethyl 1,1,2-propanetricarboxylate: Another triester with a different carbon backbone.
Triethyl 1,1,3-butanetricarboxylate: Similar ester functionality but with a different carbon chain length.
Uniqueness
Triethyl 2-oxopentane-1,1,5-tricarboxylate is unique due to the presence of a ketone group in addition to the three ester groups
Propiedades
Número CAS |
92373-14-3 |
|---|---|
Fórmula molecular |
C14H22O7 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
triethyl 2-oxopentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C14H22O7/c1-4-19-11(16)9-7-8-10(15)12(13(17)20-5-2)14(18)21-6-3/h12H,4-9H2,1-3H3 |
Clave InChI |
MYXFHBONPZSSMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(=O)C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)



